![molecular formula C21H24N4O4 B557082 Fmoc-D-Arg-OH CAS No. 130752-32-8](/img/structure/B557082.png)
Fmoc-D-Arg-OH
Overview
Description
Fmoc-D-Arg(Pbf)-OH is a Fmoc-protected amino acid derivative . It is also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine . It is primarily used in peptide synthesis .
Synthesis Analysis
Fmoc-D-Arg(Pbf)-OH is incorporated into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .Molecular Structure Analysis
The empirical formula of Fmoc-D-Arg(Pbf)-OH is C34H40N4O7S . Its molecular weight is 648.77 . The SMILES string representation of its structure isCc1c(C)c(c(C)c2CC(C)(C)Oc12)S(=O)(=O)NC(=N)NCCCC@@HOCC3c4ccccc4-c5ccccc35)C(O)=O
. Chemical Reactions Analysis
Fmoc-D-Arg(Pbf)-OH is used as a building block in peptide synthesis . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .Physical And Chemical Properties Analysis
Fmoc-D-Arg(Pbf)-OH has a molar mass of 648.78 g/mol . It is stored at temperatures between -15°C to -25°C .Scientific Research Applications
Fmoc-D-Arg-OH: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis Building Block: Fmoc-D-Arg-OH is widely used as a building block in peptide synthesis. It provides protection to specific functional groups, facilitating efficient peptide bond formation. This Fmoc-protected amino acid derivative is crucial for creating arginine-containing peptides, which are essential in various biological processes .
Antimicrobial Peptide Analogs: This compound plays a significant role in the preparation of antimicrobial peptide analogs. These analogs are crucial for developing new therapies against resistant bacteria and other pathogens .
Solid Phase Peptide Synthesis (SPPS): In SPPS, Fmoc-D-Arg-OH is a commonly utilized D-arginine derivative. Its application extends to the synthesis of complex peptides, including those with potential therapeutic applications .
4. Method Development for Difficult Amino Acids Researchers have studied the incorporation of Fmoc-D-Arg-OH into growing peptide chains, addressing challenges such as the formation of inactive δ-lactam and improving overall yield and efficiency .
Hydrogel Formation: Fmoc-Derivatized cationic hexapeptides, including those derived from Fmoc-D-Arg-OH, have been used to create self-supporting hydrogels with potential biomedical applications .
Mechanism of Action
Target of Action
Fmoc-D-Arg-OH, also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine , is primarily used as a building block in peptide synthesis . It provides protection to specific functional groups, allowing for efficient peptide bond formation .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-D-Arg-OH is a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Arg-OH plays a crucial role in the synthesis of complex peptides. The Fmoc group’s removal using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles . This approach effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles .
Result of Action
The result of Fmoc-D-Arg-OH’s action is the formation of peptide bonds in the synthesis of complex peptides. The removal of the Fmoc group yields the desired deprotected amines in sufficiently high yield . This process is crucial for the synthesis of peptides containing highly reactive electrophiles or other similar sensitive functional groups .
Action Environment
The action of Fmoc-D-Arg-OH is influenced by the environmental conditions under which peptide synthesis occurs. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of Fmoc-D-Arg-OH can be affected by factors such as temperature and pH. It is typically stored at a temperature of 2-8°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427036 | |
Record name | Fmoc-D-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg-OH | |
CAS RN |
130752-32-8 | |
Record name | Fmoc-D-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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